molecular formula C35H43ClN2O7 B1249231 Cryptophycin 46

Cryptophycin 46

Katalognummer: B1249231
Molekulargewicht: 639.2 g/mol
InChI-Schlüssel: QLGFKEFRTAOKJU-FDUWFYLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cryptophycin 46 is a natural product found in Nostoc with data available.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanism of Action
Cryptophycin 46 and its analogs have been shown to interact with tubulin, disrupting microtubule dynamics. This interaction leads to cell cycle arrest and apoptosis, making them potent antimitotic agents. This compound exhibits antiproliferative activity at picomolar concentrations, significantly more potent than traditional chemotherapeutics like paclitaxel and vinblastine .

Table 1: Comparative Potency of Cryptophycins

CompoundIC50 (nM)Activity Against MDR Cells
This compound<1Yes
Paclitaxel10-100Limited
Vinblastine10-100Limited

Preclinical Studies
In various preclinical models, this compound has demonstrated efficacy against human tumor xenografts. For instance, studies showed that it can enhance the effects of other chemotherapeutic agents like gemcitabine and cisplatin in non-small cell lung carcinoma models . Its ability to overcome multidrug resistance makes it a valuable candidate for combination therapies.

Chemoenzymatic Synthesis and Derivatives

Recent advancements in the synthesis of cryptophycins have focused on chemoenzymatic methods that utilize the cryptophycin gene cluster. This approach allows for the generation of novel analogs with improved physicochemical properties and enhanced biological activity .

Table 2: Key Synthetic Approaches for Cryptophycin Derivatives

Synthesis MethodAdvantages
Chemoenzymatic SynthesisHigh specificity, diverse analogs
Total SynthesisControl over structure-activity
Modular SynthesisFlexibility in functionalization

Targeted Drug Delivery Systems

To mitigate the neurotoxic side effects associated with this compound and improve its therapeutic index, researchers have explored targeted delivery systems. One promising approach involves conjugating this compound to tumor-targeting peptides or antibodies.

Case Study: RGD-Cryptophycin Conjugates

In a study involving RGD (Arg-Gly-Asp) peptide conjugates, researchers demonstrated that these constructs could selectively deliver this compound to integrin-expressing tumor cells. The results indicated enhanced cytotoxicity compared to free drug administration, highlighting the potential for improved therapeutic outcomes .

Table 3: Efficacy of RGD-Cryptophycin Conjugates

Conjugate TypeIC50 (nM)Selectivity for Tumor Cells
RGD-Cryptophycin<10High
Free Cryptophycin<1Moderate

Clinical Trials and Future Directions

While Cryptophycin 52 has undergone clinical trials but faced challenges due to toxicity, ongoing research aims to refine its derivatives like this compound for better safety profiles. The focus is on developing formulations that minimize side effects while maintaining or enhancing antitumor efficacy.

Eigenschaften

Molekularformel

C35H43ClN2O7

Molekulargewicht

639.2 g/mol

IUPAC-Name

(3S,6R,10S,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E,2R)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

InChI

InChI=1S/C35H43ClN2O7/c1-22(2)18-31-35(42)44-29(23(3)14-15-25-10-7-6-8-11-25)12-9-13-32(39)38-28(33(40)37-21-24(4)34(41)45-31)20-26-16-17-30(43-5)27(36)19-26/h6-11,13-17,19,22-24,28-29,31H,12,18,20-21H2,1-5H3,(H,37,40)(H,38,39)/b13-9+,15-14+/t23-,24-,28+,29+,31+/m1/s1

InChI-Schlüssel

QLGFKEFRTAOKJU-FDUWFYLVSA-N

Isomerische SMILES

C[C@@H]1CNC(=O)[C@@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl

Kanonische SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl

Synonyme

cryptophycin 46
cryptophycin-46

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cryptophycin 46
Reactant of Route 2
Cryptophycin 46
Reactant of Route 3
Cryptophycin 46
Reactant of Route 4
Cryptophycin 46
Reactant of Route 5
Cryptophycin 46
Reactant of Route 6
Cryptophycin 46

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.